molecular formula C18H20BrN3O2 B11664975 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide CAS No. 303065-97-6

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide

Cat. No.: B11664975
CAS No.: 303065-97-6
M. Wt: 390.3 g/mol
InChI Key: OBCNNIBSKCARQD-UDWIEESQSA-N
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Description

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 5-bromo-2-hydroxybenzohydrazide with 4-(diethylamino)benzaldehyde. This compound belongs to the benzohydrazide family, characterized by a hydrazone (-NH-N=CH-) linkage connecting two aromatic moieties. The bromine atom at the 5-position and the diethylamino group at the 4-position of the benzylidene ring confer unique electronic and steric properties, influencing its chemical reactivity, crystal packing, and biological activity.

Properties

CAS No.

303065-97-6

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

OBCNNIBSKCARQD-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

The microwave-mediated synthesis of 2-hydroxybenzohydrazide derivatives offers a rapid and eco-friendly approach. Methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) are irradiated at 160 W for 8 minutes, yielding 2-hydroxybenzohydrazide with minimal solvent use. Bromination is subsequently achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under ultraviolet light, producing 5-bromo-2-hydroxybenzohydrazide in 78% yield.

Table 1: Comparative analysis of 5-bromo-2-hydroxybenzohydrazide synthesis methods

MethodReactantsConditionsYieldSource
MicrowaveMethyl salicylate, NBS160 W, 8 min, UV light78%
Conventional refluxSalicylhydrazide, Br₂THF, 12 h, 60°C65%

Purification and Characterization

Crude products are recrystallized from absolute ethanol, with purity confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). Structural validation employs UV-Vis (λₘₐₓ = 275 nm), IR (C=O stretch at 1,650 cm⁻¹; N–H bend at 3,300 cm⁻¹), and ¹H-NMR (δ 10.76 ppm for phenolic -OH).

Condensation with 4-(Diethylamino)benzaldehyde

Schiff Base Formation

The target compound is synthesized via condensation of 5-bromo-2-hydroxybenzohydrazide (10 mmol) and 4-(diethylamino)benzaldehyde (10 mmol) in ethanol (12 mL) under reflux (80°C, 2 hours). Microwave acceleration reduces reaction time to 10 minutes at 160 W, achieving 82% yield.

Table 2: Condensation reaction parameters

ParameterConventional MethodMicrowave Method
SolventEthanolSolvent-free
Temperature80°C160 W irradiation
Time2 hours10 minutes
Yield75%82%

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the hydrazide’s -NH₂ group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). Polar protic solvents like ethanol stabilize the transition state, while microwave irradiation enhances molecular collision frequency.

Purification and Analytical Data

The product is filtered, washed with cold ethanol, and recrystallized from ethanol-water (1:1). Characterization includes:

  • IR : N–H stretch at 3,250 cm⁻¹; C=N stretch at 1,610 cm⁻¹.

  • ¹H-NMR : δ 7.15–8.13 ppm (aromatic protons), δ 3.40 ppm (N(CH₂CH₃)₂), δ 10.44 ppm (hydrazide -NH).

  • Elemental Analysis : Calculated for C₁₈H₂₀BrN₃O₂: C, 54.01%; H, 5.04%; N, 10.49%. Found: C, 53.89%; H, 5.12%; N, 10.52%.

Green Chemistry and Scalability

Solvent Optimization

Ethanol-water mixtures reduce environmental impact, with 96% ethanol achieving 85% recovery during recrystallization. Microwave methods eliminate toxic solvents, aligning with green chemistry principles.

Industrial Adaptation

Batch reactors scaled to 50 L demonstrate consistent yields (80±2%) when using continuous microwave systems. Catalyst screening identifies p-toluenesulfonic acid (0.5 mol%) as optimal for reducing side products (<5%) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H20BrN3O2C_{18}H_{20}BrN_3O_2 and features a hydrazone linkage, which is significant for its biological activities. The presence of bromine and diethylamino groups enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazones exhibit significant antimicrobial properties. 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide has been tested against various bacterial strains. A study indicated that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anticancer Properties

Hydrazone derivatives have been explored for their anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Case Study: Anticancer Activity

A specific study investigated the cytotoxic effects of hydrazone derivatives on MCF-7 cells, reporting IC50 values that indicate significant potency. For example, compounds with electron-donating groups exhibited enhanced activity due to improved interaction with cellular targets .

Material Science

Crystal Engineering

The crystallization behavior of this compound has been studied to understand its solid-state properties. The compound forms distinct crystal structures that are influenced by intermolecular hydrogen bonding interactions. Such studies are crucial for applications in material science, where crystal morphology can affect the material's properties .

Table 1: Summary of Crystal Structures

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
This compoundMonoclinicP21/nN-H...O hydrogen bonds
Related HydrazoneOrthorhombicP212121O-H...O hydrogen bonds

Analytical Applications

Spectroscopic Studies

The compound's structure has been characterized using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy. These methods provide insights into the functional groups present and their interactions within the molecule. Such analyses are essential for understanding how structural modifications can influence biological activity .

Mechanism of Action

The mechanism by which 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis. The diethylamino group and benzylidene moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Features

Hydrazones with substituted benzylidene and benzohydrazide moieties exhibit structural diversity based on substituent positions and functional groups. Key analogs include:

Compound Name Substituents Key Structural Differences Reference
DEABHB [(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide] - 4-hydroxy (benzohydrazide)
- 4-(diethylamino) (benzylidene)
Hydroxy group at 4-position instead of 2-position; lacks bromine
N′-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide - Dipropylamino (benzylidene)
- 2-hydroxy (benzohydrazide)
Dipropylamino vs. diethylamino; lacks bromine
N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide - 5-bromo-2-hydroxy (benzylidene)
- 4-nitro (benzohydrazide)
Nitro group replaces diethylamino; bromine retained
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide - 3-methoxy and 5-bromo (benzylidene)
- 4-hydroxy-3-methoxy (benzohydrazide)
Additional methoxy groups; bromine retained

Key Observations :

  • Bromine increases molecular weight and polarizability, influencing crystal packing (e.g., halogen bonding) and nonlinear optical (NLO) properties .

Key Observations :

  • Glacial acetic acid or methanol are common solvents for condensation, with yields influenced by substituent electronic effects .
  • Crystallization methods (e.g., solvent evaporation) are critical for obtaining single crystals for X-ray studies .

Physical and Chemical Properties

Crystallographic Data
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
DEABHB Monoclinic P2₁/c a = 9.262, b = 8.679, c = 24.289, β = 112.42
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide Monoclinic P2₁/c a = 9.262, b = 8.679, c = 24.289, β = 112.42
N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide Triclinic P-1 a = 7.512, b = 9.873, c = 11.456, α = 76.2, β = 79.3, γ = 71.5

Key Observations :

  • Monoclinic systems dominate due to planar hydrazone linkages and intermolecular hydrogen bonding (O-H···N, N-H···O) .
  • Bromine and nitro groups increase density (e.g., DEABHB: 1.587 Mg/m³) compared to non-halogenated analogs .
Optical Properties
  • DEABHB exhibits strong two-photon absorption (TPA) with a TPA cross-section of 1,200 GM, attributed to the diethylamino group’s electron-donating effect .
  • Nitro-substituted analogs show bathochromic shifts in UV-Vis spectra due to enhanced charge transfer .

Key Observations :

  • Diethylamino/dipropylamino groups enhance membrane permeability, critical for intracellular targets like dynamin GTPase .

Biological Activity

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide (CAS Number: 303065-97-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a hydrazone structure, characterized by a hydrazide functional group linked to an aromatic system. The presence of bromine and diethylamino groups contributes to its unique chemical reactivity and biological properties.

Antibacterial Activity

The antibacterial potential of hydrazone derivatives has been well-documented. For example, compounds with similar arylmethyl ether structures exhibited MIC values as low as 1.7 µM against Staphylococcus aureus . Although direct studies on the antibacterial effects of this compound are scarce, the presence of electron-donating groups like diethylamino may enhance its interaction with bacterial membranes, potentially increasing its efficacy.

Anticancer Properties

Research into the anticancer activity of hydrazone derivatives indicates promising results. Various studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and the inhibition of proteasomal activity . The structural features of this compound suggest it may also exhibit similar mechanisms.

Case Studies

  • Caspase Inhibition : A study on methylene blue revealed that it could inhibit caspases through oxidation of active site cysteine residues, leading to reduced apoptosis in cancerous cells . This mechanism could be relevant for understanding how hydrazone derivatives like this compound might operate in cancer therapy.
  • Antioxidant Mechanism : Another study highlighted the role of hydroxyl groups in enhancing antioxidant activity by stabilizing radical species through intramolecular hydrogen bonding . The hydroxyl group present in our compound may similarly contribute to its potential antioxidant effects.

Research Findings Summary

Property Activity Level Reference
Antioxidant ActivityIC50 ~ 23.9 µg/mL
Antibacterial ActivityMIC ~ 1.7 µM
Anticancer ActivityInduces apoptosis

Q & A

Q. What are the common synthesis routes for 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide, and how do reaction conditions affect yield and purity?

The compound is typically synthesized via condensation of 5-bromosalicylaldehyde with 4-(diethylamino)benzohydrazide in methanol under reflux . Key variables include solvent choice (e.g., methanol vs. ethanol), reaction temperature, and stoichiometric ratios. For instance, methanol as a solvent often yields higher purity (>90%) compared to ethanol (80–85%) due to better solubility of intermediates . Acid catalysis (e.g., glacial acetic acid) may enhance imine bond formation but requires post-synthesis neutralization steps to avoid decomposition .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and hydrazone moieties (λmax ~300–350 nm) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯N between hydroxyl and hydrazone groups) and dihedral angles between aromatic planes, critical for understanding conformational stability .
  • FT-IR spectroscopy : Confirms hydrazone formation via N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

Initial pharmacological screening often involves:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure inhibition zones .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, typically ranging from 10–50 µM depending on substituents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the mechanism of action?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity sites, such as the hydrazone moiety for electrophilic attacks .
  • Molecular docking : Simulates binding to biological targets (e.g., DNA gyrase, tubulin) using AutoDock Vina. For example, docking scores of −8.2 kcal/mol suggest strong affinity for kinase active sites .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC50 values or antimicrobial efficacy often arise from:

  • Solvent-dependent aggregation : Dimethyl sulfoxide (DMSO) concentrations >1% may induce compound aggregation, reducing bioavailability .
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. nitro groups) alter hydrophobicity and membrane permeability, requiring controlled comparative studies .

Q. How do hydrogen-bonding networks in the crystal structure influence pharmacological properties?

X-ray structures reveal intermolecular O–H⋯O and N–H⋯O bonds that stabilize the enol tautomer, enhancing solubility and bioavailability. For example, lattice energy calculations (DFT) show that hydrogen bonds contribute ~30% to total stabilization energy, critical for predicting dissolution rates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risk : Prolonged reflux (>12 hours) may cause hydrazone isomerization, requiring strict temperature control (60–70°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to separate E/Z isomers, with TLC monitoring (Rf ~0.5) .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies highlight:

  • Electron-withdrawing groups (e.g., bromo at position 5) enhance DNA intercalation but reduce solubility .
  • Diethylamino groups improve lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in neuroactive drug candidates .

Methodological Considerations

  • Data Reproducibility : Standardize solvent systems (e.g., HPLC-grade methanol) and crystallography protocols (e.g., Bruker SMART CCD detectors for high-resolution data) .
  • Contradiction Mitigation : Use orthogonal validation (e.g., NMR-coupled HPLC to confirm purity >98%) and peer-reviewed computational workflows (e.g., Gaussian 16 for DFT) .

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